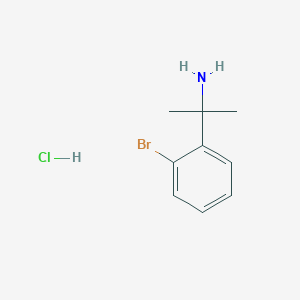

2-(2-Bromophenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-bromophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLLAWSXTDDVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693221 | |

| Record name | 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087723-47-4 | |

| Record name | 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Bromophenyl)propan-2-amine hydrochloride" properties

An In-depth Technical Guide to 2-(2-Bromophenyl)propan-2-amine Hydrochloride

This document provides a comprehensive technical overview of this compound, a substituted phenethylamine derivative. As a compound of interest for researchers in neuropharmacology and medicinal chemistry, this guide synthesizes available data with inferred scientific principles to offer a robust resource for its synthesis, characterization, and potential pharmacological evaluation.

Compound Identification and Physicochemical Profile

This compound is the hydrochloride salt of a tertiary amine featuring a brominated phenyl ring. Its core structure is related to a class of compounds known for their psychoactive properties. The strategic placement of the bromine atom at the ortho position of the phenyl ring is anticipated to significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets compared to its isomers or unsubstituted parent compounds.

A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride | [1] |

| Synonyms | 2-Bromo-alpha,alpha-dimethylbenzylamine hydrochloride, 2-(2-Bromophenyl)propan-2-amine HCl | [1][2] |

| CAS Number | 1087723-47-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃BrClN | [2][3][4] |

| Molecular Weight | 250.56 g/mol | [1] |

| Parent Compound | 2-(2-Bromophenyl)propan-2-amine (CAS: 173026-23-8) | [1] |

| Typical Purity | ≥95% | [4] |

| Recommended Storage | Inert atmosphere, Room Temperature | [4][5] |

Synthesis and Purification: A Proposed Pathway

While specific synthesis literature for this compound is sparse, a logical and efficient synthetic route can be devised based on established organic chemistry principles, starting from 2-bromobenzonitrile. The causality behind this proposed multi-step synthesis is to build the core structure methodically, ensuring high yields and manageable purification steps.

The proposed pathway involves a Grignard reaction to form the tertiary carbon center, followed by a Ritter reaction to introduce the amine functionality, and finally, salt formation.

Caption: Proposed synthetic workflow for 2-(2-Bromophenyl)propan-2-amine HCl.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-bromobenzonitrile.

Step 1 & 2: Synthesis of 2-(2-Bromophenyl)propan-2-ol

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add methyl bromide to initiate the formation of the Grignard reagent (Methylmagnesium Bromide).

-

Cool the Grignard solution to 0°C and add a solution of 2-bromobenzonitrile in anhydrous THF dropwise. Rationale: This initial addition forms a ketone intermediate.

-

Allow the reaction to warm to room temperature and stir until the nitrile is consumed (monitored by TLC).

-

Add a second equivalent of the Grignard reagent to react with the ketone, forming the tertiary alkoxide.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.[6]

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-bromophenyl)propan-2-ol.[6]

Step 3: Synthesis of 2-(2-Bromophenyl)propan-2-amine (Free Base)

-

Dissolve the crude tertiary alcohol from the previous step in acetonitrile.

-

Slowly add concentrated sulfuric acid at 0°C. Rationale: This initiates the Ritter reaction, where the carbocation formed from the alcohol is trapped by the nitrile solvent.

-

Stir the reaction at room temperature until the alcohol is consumed.

-

Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to hydrolyze the resulting N-tert-butylacetamide intermediate.

-

Extract the product with dichloromethane, dry the organic phase, and evaporate the solvent to yield the free base amine.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-(2-bromophenyl)propan-2-amine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether (2M) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to achieve high purity.

Analytical Characterization

A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. Each technique provides orthogonal information, ensuring a comprehensive characterization.

Caption: Workflow for the analytical characterization of the final product.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a 1 mg/mL solution of the sample in the mobile phase.

-

Inject 10 µL into the HPLC system.

-

Run the gradient method over 20-30 minutes.

-

Integrate the peak areas to calculate the percentage purity.

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the parent amine.

-

Methodology: Utilize the same LC method as above, coupled to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Expected Result: A prominent peak at m/z corresponding to the [M+H]⁺ ion of the free base (C₉H₁₂BrN), confirming the molecular weight of 214.02 (for ⁷⁹Br) and 216.02 (for ⁸¹Br) in an approximate 1:1 isotopic pattern.

Inferred Pharmacological Profile and Mechanism of Action

Hypothesized Mechanism of Action

Structurally, the compound is an analog of other psychoactive phenethylamines known to act as stimulants.[7][8] The primary mechanism is likely the modulation of dopamine (DA) and norepinephrine (NE) levels in the synaptic cleft. This can occur through two principal mechanisms:

-

Reuptake Inhibition: The compound may bind to and block the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the re-clearance of these neurotransmitters from the synapse and prolonging their action.

-

Releasing Agent: Alternatively, it may act as a substrate for these transporters, being taken up into the presynaptic terminal and promoting the reverse transport (efflux) of DA and NE.[7]

Given its structural relationship to catecholaminergic activity enhancers (CAEs), it may enhance the impulse-driven release of these neurotransmitters.[9][10]

Sources

- 1. This compound | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 1087723-47-4 [chemicalbook.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 1173047-86-3|2-(4-Bromophenyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 10. (-)1-(Benzofuran-2-yl)-2-propylaminopentane, [(-)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Bromophenyl)propan-2-amine hydrochloride (CAS No: 1087723-47-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-(2-Bromophenyl)propan-2-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1087723-47-4, is a substituted aromatic amine of significant interest in the field of drug discovery and development.[1][2] Its structure, featuring a tertiary amine on a propane chain attached to a brominated phenyl ring, makes it a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the amine group is a common feature in many biologically active molecules. This guide offers a comprehensive overview of its synthesis, properties, analysis, and applications, providing a critical resource for scientists leveraging this compound in their research.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. While extensive experimental data is not widely published, a combination of data from suppliers and computational models provides a solid baseline.

| Property | Value | Source |

| CAS Number | 1087723-47-4 | [1][2] |

| Molecular Formula | C₉H₁₃BrClN | [2][3] |

| Molecular Weight | 250.56 g/mol | [2][3] |

| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride | [2] |

| Synonyms | 2-Bromo-alpha,alpha-dimethylbenzylamine hydrochloride, 2-(2-Bromophenyl)propan-2-amine HCl | [2] |

| Physical Form | Solid (inferred from related compounds) | |

| Storage | Inert atmosphere, room temperature | [3] |

Note: Some properties are based on computational predictions or data from structurally similar compounds and should be confirmed experimentally.

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and commonly employed synthetic route involves two primary stages: the formation of a tertiary alcohol precursor, followed by its conversion to the target amine via the Ritter reaction.

Caption: A plausible two-stage synthesis workflow for this compound.

Stage 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol

The precursor alcohol is efficiently synthesized via a Grignard reaction. This classic organometallic reaction is chosen for its reliability in forming carbon-carbon bonds.

Protocol:

-

Reaction Setup: A solution of ethyl 2-bromobenzoate in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -5 °C using an appropriate cooling bath.

-

Grignard Addition: Methylmagnesium bromide (typically a 3.0 M solution in ether) is added dropwise to the cooled ester solution. The addition of two equivalents of the Grignard reagent is necessary: the first acts as a nucleophile to form a ketone intermediate, and the second adds to the ketone to form the tertiary alkoxide.

-

Quenching: Upon reaction completion (monitored by Thin Layer Chromatography, TLC), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide to form the alcohol and precipitates the magnesium salts.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-bromophenyl)propan-2-ol. Further purification can be achieved by vacuum distillation.

Stage 2: Ritter Reaction and Hydrochloride Salt Formation

The conversion of the tertiary alcohol to the amine is achieved through the Ritter reaction, a method well-suited for the synthesis of sterically hindered secondary amines.

Representative Protocol:

-

Carbocation Formation: The 2-(2-bromophenyl)propan-2-ol is dissolved in a nitrile solvent, such as acetonitrile, and cooled in an ice bath. A strong acid, typically concentrated sulfuric acid, is added dropwise. The acid protonates the hydroxyl group, which then departs as water, forming a stable tertiary benzylic carbocation.

-

Nitrile Addition: The nitrogen atom of the acetonitrile acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate.

-

Hydrolysis: The reaction mixture is then carefully poured into ice water. The water hydrolyzes the nitrilium ion to form the corresponding N-substituted amide. Subsequent hydrolysis of the amide under acidic or basic conditions yields the primary amine free base.

-

Salt Formation: The resulting 2-(2-bromophenyl)propan-2-amine free base is dissolved in a suitable solvent like diethyl ether. A solution of hydrochloric acid in ether is then added, leading to the precipitation of the this compound salt.

-

Isolation: The precipitated salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, in line with regulatory guidelines.[4][5]

Sources

An In-Depth Technical Guide to 2-(2-Bromophenyl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)propan-2-amine hydrochloride, a substituted phenethylamine analog of interest to researchers in medicinal chemistry, pharmacology, and drug development. Structurally, it features a 2-bromophenyl group attached to a tertiary carbon, which also holds two methyl groups and an amine. This unique arrangement suggests its potential as a synthetic intermediate or a pharmacologically active agent. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic pathway from commercially available precursors, and establishes a framework for its analytical characterization. Furthermore, it provides critical guidance on safe handling, storage, and discusses its potential research applications, grounding all claims in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its structure is confirmed by its IUPAC name and various chemical identifiers.[1] The presence of a bromine atom on the phenyl ring and the tertiary amine structure are key features that dictate its reactivity and potential biological activity.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride | [1] |

| CAS Number | 1087723-47-4 | [1] |

| Molecular Formula | C₉H₁₃BrClN | [1] |

| Molecular Weight | 250.56 g/mol | [1] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1Br)N.Cl | [1] |

| Physical Form | Solid | N/A |

| Storage | Inert atmosphere, Room Temperature | N/A |

Proposed Synthesis and Purification

Logical Synthesis Workflow

The overall transformation involves the creation of a tertiary benzylic alcohol from an ester, followed by the installation of the amine functionality.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol

Causality: The Grignard reaction is the method of choice for this step due to its efficiency in forming carbon-carbon bonds. Reacting an ester (methyl 2-bromobenzoate) with two equivalents of a Grignard reagent (methylmagnesium bromide) is a classic and reliable method for synthesizing tertiary alcohols where two of the alkyl groups are identical. The ortho-bromo substituent is unlikely to interfere with the reaction under standard conditions.

Protocol:

-

Prepare a solution of methylmagnesium bromide in anhydrous diethyl ether.

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-bromobenzoate in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

-

Slowly add the Grignard reagent to the ester solution with constant stirring. An excess (at least 2.2 equivalents) of the Grignard reagent is required.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting ester.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2-(2-bromophenyl)propan-2-ol. Purification can be achieved by vacuum distillation if necessary.

Step 2: Synthesis of this compound

Causality: The Ritter reaction is an excellent method for converting tertiary alcohols into N-alkyl amides.[2] The reaction works best with substrates that can form a stable carbocation, which is the case for the tertiary benzylic alcohol precursor.[3] The strong acid (sulfuric acid) protonates the alcohol, which then leaves as water, generating a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of a nitrile (acetonitrile in this case) to form a nitrilium ion, which is subsequently hydrolyzed to an amide.[4] The resulting amide can then be hydrolyzed under acidic conditions to yield the primary amine, which is isolated as its hydrochloride salt.

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄) and cool it to 0-5°C in an ice bath.

-

Dissolve the 2-(2-bromophenyl)propan-2-ol from Step 1 in acetonitrile.

-

Slowly add the acetonitrile solution to the cold, stirring sulfuric acid, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours (monitor by TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice. This hydrolyzes the intermediate and precipitates the N-[2-(2-bromophenyl)propan-2-yl]acetamide.

-

Filter the solid amide, wash with cold water, and dry.

-

To the crude amide, add a solution of concentrated hydrochloric acid (HCl). Heat the mixture to reflux for 4-8 hours to hydrolyze the amide.

-

After hydrolysis is complete (monitored by TLC), cool the reaction mixture. The product, this compound, should crystallize out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold isopropanol or acetone, and dry under vacuum to yield the final product.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The following are the expected outcomes for a successfully synthesized and purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-7.8 ppm, integrating to 4 protons. The ortho-bromo substituent will influence the chemical shifts, causing downfield shifts relative to an unsubstituted phenyl ring.

-

Amine Protons (-NH₃⁺): A broad singlet, typically in the δ 8.0-9.0 ppm range for a hydrochloride salt, which may exchange with D₂O. Its integration would correspond to 3 protons.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 1.6-1.8 ppm, integrating to 6 protons. The two methyl groups are chemically equivalent due to free rotation.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine (C-Br) will be significantly shifted, and its signal may be less intense.

-

Quaternary Carbon (C-N): A signal around δ 55-65 ppm.

-

Methyl Carbons (-CH₃): A single signal in the aliphatic region, expected around δ 25-30 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show the molecular ion of the free base [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 214 and 216.

-

Fragmentation Pattern: The most likely fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable benzylic iminium ion. Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the tertiary carbon, yielding fragments corresponding to the bromophenyl cation (m/z 155/157).[5]

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the range of 2500-3200 cm⁻¹ is characteristic of an amine salt (R-NH₃⁺).

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically around 550-650 cm⁻¹.

Handling, Storage, and Safety

As a research chemical with structural similarities to psychoactive phenethylamines, this compound must be handled with appropriate caution.[6] While a specific Safety Data Sheet (SDS) is not widely available, a risk assessment based on analogous compounds is prudent.

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Toxicological Hazards: Brominated phenethylamine analogs can exhibit potent stimulant and hallucinogenic properties.[7][8] Acute exposure may lead to adverse effects including tachycardia, hypertension, agitation, and hyperthermia.[9] The toxicological properties of this specific compound are not well-characterized, and it should be treated as potentially hazardous.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Storing under an inert atmosphere (e.g., argon) is recommended to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Research Applications and Context

This compound serves as a valuable molecule for fundamental research. Its primary applications are likely in the following areas:

-

Medicinal Chemistry: It can be used as a scaffold or building block for the synthesis of more complex molecules. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR) in novel drug candidates.

-

Pharmacological Research: As a substituted phenethylamine, this compound may be investigated for its affinity and selectivity towards various neurotransmitter receptors and transporters, particularly serotonergic and dopaminergic systems.[7] Such studies are crucial for understanding the neuropharmacology of this chemical class.

-

Reference Standard: In forensic and analytical chemistry, a well-characterized sample of this compound is essential for developing analytical methods (e.g., GC-MS, LC-MS/MS) to detect and quantify it in seized materials or biological samples.

References

-

Wikipedia. Ritter reaction. [Link]

- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.

-

Professor Dave Explains. (2022). Ritter Reaction. YouTube. [Link]

-

Chemistry Steps. Alcohols to Amines. [Link]

- Karami, B., Ghasemi, Z., & Hoseini, S. J. (2013). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 125(5), 1025-1030.

- Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(2), 745-751.

-

Organic Chemistry Portal. Ritter Reaction. [Link]

- Gotor-Fernández, V., et al. (2021). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.

- De-La-Peña, A., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 22(6), 3235.

-

Oreate AI Blog. (2024). Transforming Alcohols to Amines: A One-Pot Approach. [Link]

-

PrepChem.com. Synthesis of 2-phenylpropanol. [Link]

-

Chemistry LibreTexts. (2023). 24.7: Reactions of Amines. [Link]

- Slanina, Z., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1584.

-

Wikipedia. 2C-B. [Link]

- Delsuc, D., et al. (2015). Recreational phenethylamine poisonings reported to a French poison control center. Drug and Alcohol Dependence, 154, 257-262.

-

ResearchGate. (2019). Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine. [Link]

- Shevyrin, V., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.

- University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks.

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

- Woźniak, M. K., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. Forensic Toxicology, 35(2), 317-328.

- PubMed. (1977). Adverse effects of the use of unusual phenethylamine compounds sold as illicit amphetamine. Medical Journal of Australia, 1(18), 649-650.

- Yahyazadeh, A. (2007). Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. E-Journal of Chemistry, 4(3), 310-312.

-

ResearchGate. (2015). Converting alcohol group to amine? [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. Recreational phenethylamine poisonings reported to a French poison control center - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(2-Bromophenyl)propan-2-amine hydrochloride" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)propan-2-amine Hydrochloride

Introduction

This compound is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. Its structure, featuring a tertiary amine on a propane chain attached to a brominated phenyl ring, makes it a valuable scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of this target molecule, intended for an audience of researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights into two distinct and viable synthetic strategies.

Retrosynthetic Analysis

A logical disconnection of the target molecule, 2-(2-Bromophenyl)propan-2-amine, reveals two primary synthetic strategies. The first approach involves the formation of the carbon-nitrogen bond late in the synthesis via a Ritter reaction on a tertiary alcohol. The second strategy builds the carbon skeleton around a nitrile functional group, which is subsequently reduced to the target amine.

Caption: Workflow for the Grignard-Ritter synthesis pathway.

Detailed Experimental Protocols

Step 1.1: Synthesis of 2-(2-Bromophenyl)-2-propanol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Preparation: Magnesium turnings (2.2 eq) are added to the flask containing anhydrous diethyl ether. A solution of methyl iodide or methyl bromide (2.2 eq) in anhydrous ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent, methylmagnesium iodide/bromide.

-

Reaction: A solution of ethyl 2-bromobenzoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the prepared Grignard reagent at a temperature of -5 to 0 °C. [1]The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature.

-

Completion & Quench: After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. [1]5. Workup: The ether layer is separated by decantation. The remaining precipitate is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. [1]6. Purification: The crude 2-(2-bromophenyl)-2-propanol can be purified by vacuum distillation.

Causality Insights:

-

Anhydrous Conditions: Grignard reagents are potent bases and will react with any protic source, including water, which would quench the reagent and reduce the yield. [2]* Ester Substrate: An ester is used because two equivalents of the Grignard reagent are required: the first adds to the carbonyl to form a ketone intermediate, and the second adds to the ketone to form the tertiary alcohol.

-

Ammonium Chloride Quench: This provides a mild acidic workup to protonate the alkoxide intermediate and decompose any remaining Grignard reagent without using strong acids that could promote side reactions. [1] Step 1.2: Synthesis of N-(2-(2-Bromophenyl)propan-2-yl)acetamide via Ritter Reaction

-

Setup: To a flask containing 2-(2-bromophenyl)-2-propanol (1.0 eq) dissolved in acetonitrile (used as both reagent and solvent), concentrated sulfuric acid is added dropwise at 0-5 °C.

-

Reaction: The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction involves the formation of a stable tertiary carbocation, which is then attacked by the nitrile. [3]3. Workup: The reaction mixture is poured carefully onto crushed ice and neutralized with a strong base (e.g., NaOH solution) to precipitate the crude amide.

-

Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Causality Insights:

-

Strong Acid: A strong, non-nucleophilic acid like sulfuric acid is essential to protonate the alcohol's hydroxyl group, facilitating its departure as a good leaving group (water) and generating the necessary carbocation intermediate. [4][5]* Nitrile as Nucleophile: Acetonitrile serves as the nitrogen source. Its lone pair attacks the carbocation, leading to a nitrilium ion intermediate, which is then hydrolyzed during the aqueous workup to the more stable amide. [3] Step 1.3 & 1.4: Amide Hydrolysis and Salt Formation

-

Hydrolysis: The N-(2-(2-bromophenyl)propan-2-yl)acetamide is refluxed in an excess of concentrated hydrochloric acid. This forces the hydrolysis of the stable amide bond to yield the primary amine hydrochloride and acetic acid.

-

Isolation: After cooling, the reaction mixture can be basified with a strong base (e.g., 40% NaOH) to deprotonate the amine, which can then be extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Salt Formation: The combined organic extracts containing the free base are dried. A solution of HCl in a non-polar solvent (e.g., diethyl ether or isopropanol) is added, causing the this compound salt to precipitate. The pure salt is then collected by filtration and dried.

Data Summary: Pathway 1

| Compound | Formula | MW ( g/mol ) | Typical Yield | Physical State |

| 2-(2-Bromophenyl)-2-propanol | C₉H₁₁BrO | 215.09 | ~82% [1] | Liquid/Low-melting solid [1] |

| N-(2-(2-Bromophenyl)propan-2-yl)acetamide | C₁₁H₁₄BrNO | 256.14 | High | Solid |

| 2-(2-Bromophenyl)propan-2-amine HCl | C₉H₁₃BrClN | 266.56 | High | Crystalline Solid |

Synthesis Pathway 2: Nitrile Alkylation-Reduction Route

This pathway utilizes 2-bromophenylacetonitrile as a key intermediate, building the tertiary carbon center through alkylation and then converting the nitrile to the amine.

Principle

This route begins with the synthesis of 2-bromophenylacetonitrile via a nucleophilic substitution (Sₙ2) reaction between 2-bromobenzyl bromide and a cyanide salt. [6]The α-carbon of the resulting nitrile is acidic and can be deprotonated by a strong, non-nucleophilic base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, reacting with an alkylating agent like methyl iodide in two successive steps to install the two required methyl groups. Finally, the nitrile functional group of the resulting 2-(2-bromophenyl)-2-methylpropanenitrile is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Workflow: Nitrile Alkylation-Reduction Route

Caption: Workflow for the Nitrile Alkylation-Reduction pathway.

Detailed Experimental Protocols

Step 2.1: Synthesis of 2-Bromophenylacetonitrile

-

Setup: In a flask, 2-bromobenzyl bromide (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [6]2. Reaction: Sodium cyanide (NaCN) or potassium cyanide (KCN) (a slight excess, e.g., 1.1 eq) is added portion-wise. The reaction mixture is stirred at a moderate temperature (e.g., 50-70 °C) until the starting halide is consumed.

-

Workup: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Causality Insights:

-

Sₙ2 Mechanism: This is a classic nucleophilic substitution where the cyanide ion displaces the bromide. A polar aprotic solvent is ideal as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its reactivity. [6]* Safety: Cyanide salts are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all waste must be quenched and disposed of properly.

Step 2.2: α,α-Dimethylation of 2-Bromophenylacetonitrile

-

Setup: A solution of 2-bromophenylacetonitrile (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere.

-

Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C or 0 °C), and a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) is added slowly.

-

Alkylation: Methyl iodide (2.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.

-

Workup: The reaction is carefully quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The resulting 2-(2-bromophenyl)-2-methylpropanenitrile is purified by column chromatography or vacuum distillation.

Causality Insights:

-

Strong Base: A very strong base is required to deprotonate the α-carbon of the nitrile. NaH is a common choice for this transformation. [7]* Stoichiometry: Over two equivalents of both base and alkylating agent are needed to ensure the reaction proceeds to the dialkylated product.

Step 2.3 & 2.4: Nitrile Reduction and Salt Formation

-

Reduction: The purified 2-(2-bromophenyl)-2-methylpropanenitrile, dissolved in an anhydrous ether like THF, is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (a slight excess) in THF at 0 °C. The mixture is then refluxed to ensure complete reduction.

-

Workup: The reaction is cooled and carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely decomposes the excess LiAlH₄ and generates a granular precipitate of aluminum salts that is easily filtered.

-

Isolation & Salt Formation: The filtrate is dried and concentrated to give the free amine. The final hydrochloride salt is prepared as described in Pathway 1.

Data Summary: Pathway 2

| Compound | Formula | MW ( g/mol ) | Boiling Point | Physical State |

| 2-Bromophenylacetonitrile | C₈H₆BrN | 196.04 | 140-141 °C/13 mmHg [8] | Liquid |

| 2-(2-Bromophenyl)-2-methylpropanenitrile | C₁₀H₁₀BrN | 224.10 | - | Liquid/Solid |

| 2-(2-Bromophenyl)propan-2-amine HCl | C₉H₁₃BrClN | 266.56 | - | Crystalline Solid |

Safety and Handling

The synthesis of this compound involves several hazardous materials and reactions that demand strict adherence to safety protocols.

-

Highly Reactive Reagents: Grignard reagents and lithium aluminum hydride react violently with water and must be handled under anhydrous, inert conditions. [2]* Toxic Chemicals: Cyanide salts are extremely toxic if ingested, inhaled, or absorbed through the skin. [6]All manipulations should be conducted in a certified chemical fume hood.

-

Corrosive Substances: Concentrated strong acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive and can cause severe burns.

-

Brominated Compounds: Many organobromine compounds are irritants and lachrymators.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory at all times.

Conclusion

This guide has detailed two distinct and viable synthetic pathways for the preparation of this compound.

-

Pathway 1 (Grignard-Ritter) is advantageous due to its use of well-established, high-yielding reactions. The formation of the tertiary alcohol via a Grignard reaction is generally efficient, and the Ritter reaction provides a direct route to the protected amine.

-

Pathway 2 (Nitrile Alkylation-Reduction) offers an alternative that avoids the direct generation of a carbocation. However, it requires the use of highly toxic cyanide and pyrophoric/water-reactive reagents (NaH, LiAlH₄), demanding more stringent safety precautions and handling expertise.

The choice between these pathways will depend on the specific capabilities of the laboratory, the availability of starting materials, and the scale of the synthesis. Both routes, when executed with precision and care, represent effective methods for accessing this valuable research compound.

References

- Vertex AI Search. (2026).

- ChemicalBook. (n.d.). 2-(2-Bromophenyl)-2-propanol synthesis. Retrieved January 28, 2026.

- ChemicalBook. (n.d.). 4-Bromophenylacetonitrile synthesis. Retrieved January 28, 2026.

- Guidechem. (n.d.). (2-Bromophenyl)acetonitrile 19472-74-3 wiki. Retrieved January 28, 2026.

- Bunmurra Labs. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 28, 2026, from [Link]

- ResearchGate. (2001). 2'-Amino-5'-bromoacetophenone.

- National Center for Biotechnology Information. (n.d.). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. PubMed Central.

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- Organic Chemistry Portal. (2019). Ritter Reaction [PDF].

- Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube.

- Biosynth. (n.d.). 2-(4-Bromophenyl)propan-2-amine. Retrieved January 28, 2026.

-

Wikipedia. (n.d.). Ritter reaction. Retrieved January 28, 2026, from [Link]

- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions.

- PubChem. (n.d.). 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile. Retrieved January 28, 2026.

-

National Center for Biotechnology Information. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][6]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PubMed Central.

- Quora. (2017). How do Grignard reagents react with amine?.

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

- ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph.

- Semantic Scholar. (1983).

- ResearchGate. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.

- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.

- International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.

- Google Patents. (n.d.).

- Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.

- ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.

- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PubMed Central.

- ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.

- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones.

- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- National Center for Biotechnology Information. (n.d.). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile.

- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

Sources

- 1. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. nbinno.com [nbinno.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2-溴苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

"2-(2-Bromophenyl)propan-2-amine hydrochloride" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(2-Bromophenyl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, this compound. Given the current absence of direct pharmacological data for this specific ortho-brominated isomer, this document synthesizes information from structurally analogous compounds to propose and detail several plausible biological targets and pathways. We present a framework for the empirical investigation of this molecule, focusing on three primary areas: protein kinase inhibition, modulation of monoamine systems, and interaction with serotonin receptors. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols to facilitate the systematic characterization of this and similar phenethylamine derivatives.

Introduction and Structural Context

This compound is a substituted phenethylamine, a class of compounds known for its diverse and profound effects on the central nervous system.[1] Its core structure, an alpha,alpha-dimethylphenethylamine backbone, is shared by compounds with known stimulant and anorectic properties.[2] The defining feature of the topic compound is the bromine atom at the ortho- (2-position) of the phenyl ring.

A critical consideration in predicting the pharmacology of substituted phenethylamines is the precise positioning of substituents on the phenyl ring, as this can dramatically alter target affinity and functional activity.[3] For instance, research on halogenated phenylethylamines has demonstrated that a para- (4-position) chloro-substituent is more potent in inhibiting serotonin uptake and release than its ortho- or meta- counterparts.[4] This isomeric distinction is crucial, as the para-bromo analog, 2-(4-Bromophenyl)propan-2-amine, has been identified as a selective inhibitor of protein kinases such as VEGFR-2 and CDK1. While this provides a valuable starting point, it cannot be assumed that the ortho-bromo isomer shares this mechanism. Therefore, a comprehensive investigation must consider a broader range of potential targets characteristic of the phenethylamine class.

This guide will explore three high-probability mechanistic pathways for this compound:

-

Protein Kinase Inhibition: A hypothesis based on the known activity of its 4-bromo isomer.

-

Modulation of Monoamine Systems: A primary mechanism for many phenethylamines, involving interaction with dopamine, norepinephrine, and serotonin transporters, as well as monoamine oxidase (MAO) enzymes.[5]

-

Direct Serotonin Receptor Interaction: Focusing on the 5-HT2A receptor, a key target for many psychoactive phenethylamines.[6]

For each potential mechanism, we will provide the scientific rationale and a detailed experimental protocol for its investigation.

Potential Mechanism 1: Protein Kinase Inhibition

2.1. Rationale and Causality

The most direct lead for the mechanism of action of 2-(2-Bromophenyl)propan-2-amine comes from its structural isomer, 2-(4-Bromophenyl)propan-2-amine, which has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). These kinases are critical regulators of angiogenesis and cell cycle progression, respectively, and their inhibition is a key strategy in oncology.[7][8]

While the ortho-positioning of the bromine atom may alter binding affinity compared to the para-isomer, the overall chemical scaffold may retain the necessary pharmacophoric features for kinase interaction. Therefore, direct assessment of the compound's activity against these and other kinases is a logical and primary step in its characterization.

2.2. Visualizing the Kinase Inhibition Assay Workflow

Caption: Potential interaction points of the compound within a monoaminergic synapse.

3.3. Experimental Protocol: Neurotransmitter Uptake Assay Using Synaptosomes

This protocol describes a method to measure the inhibition of dopamine and serotonin uptake into isolated nerve terminals (synaptosomes) from rat brain tissue. [9][10] Materials:

-

Rat brain tissue (striatum for dopamine, whole brain minus cerebellum for serotonin)

-

Sucrose buffer (0.32 M) for homogenization

-

Krebs-Ringer buffer

-

[³H]Dopamine and [³H]Serotonin (radioligands)

-

This compound

-

Known uptake inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT) as positive controls

-

Glass-fiber filters and a cell harvester

-

Scintillation vials and liquid scintillation cocktail

-

Homogenizer and centrifuges

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction). [10] * Resuspend the P2 pellet in Krebs-Ringer buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Uptake Assay:

-

In test tubes, pre-incubate aliquots of the synaptosome suspension (approx. 50-100 µg protein) with various concentrations of this compound or the appropriate positive control for 10 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of the radioligand (e.g., 10 nM [³H]Dopamine).

-

Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove external radioligand.

-

Non-specific uptake is determined by running parallel incubations at 4°C.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to sit for several hours.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).

-

Determine the percent inhibition caused by the test compound at each concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀ value.

-

Potential Mechanism 3: Serotonin 5-HT2A Receptor Interaction

4.1. Rationale and Causality

Many substituted phenethylamines are potent agonists or antagonists at serotonin receptors, particularly the 5-HT2A subtype. [6]This receptor is a key target for classic psychedelic drugs and atypical antipsychotics. [11]Given that the structural class is known to interact with this G-protein coupled receptor (GPCR), it is essential to profile this compound for its ability to bind to and modulate 5-HT2A receptor activity.

4.2. Visualizing the 5-HT2A Receptor Signaling Pathway

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

4.3. Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to compete with a known high-affinity radioligand. [12] Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]Ketanserin (a high-affinity 5-HT2A antagonist radioligand).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound.

-

Known 5-HT2A ligand (e.g., Ketanserin or a known agonist like DOI) as a positive control.

-

Glass-fiber filters pre-soaked in polyethyleneimine (to reduce non-specific binding).

-

Cell harvester, scintillation vials, and liquid scintillation counter.

Procedure:

-

Compound and Membrane Preparation:

-

Prepare serial dilutions of the test compound and the positive control in Assay Buffer.

-

Thaw the receptor-expressing cell membranes on ice and dilute to the appropriate concentration in Assay Buffer.

-

-

Binding Assay:

-

In test tubes, add 50 µL of the test compound dilution, 50 µL of [³H]Ketanserin (at a final concentration near its KD, e.g., 1-2 nM), and 400 µL of the diluted cell membranes.

-

For total binding, add 50 µL of Assay Buffer instead of a competing compound.

-

For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM Ketanserin).

-

-

Incubation: Incubate the tubes at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass-fiber filters.

-

Wash the filters quickly with ice-cold Assay Buffer (3x) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the inhibitor constant (Ki) from the IC₅₀ value, which represents the affinity of the compound for the 5-HT2A receptor.

-

Conclusion and Path Forward

The mechanism of action of this compound remains to be empirically determined. This guide provides a scientifically grounded framework for its initial characterization, based on the established pharmacology of its structural analogs. The proposed lines of investigation—protein kinase inhibition, monoamine system modulation, and serotonin receptor interaction—represent the most probable mechanisms for a compound of this class.

The execution of the detailed protocols within this guide will generate the foundational data necessary to construct a comprehensive pharmacological profile. It is recommended to perform initial broad screening across these target classes, followed by more in-depth kinetic and functional studies for any confirmed "hits." This systematic approach will not only elucidate the specific mechanism of this compound but will also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry and neuroscience.

References

- (No author listed). (n.d.). Current time information in Pasuruan, ID. Google.

-

(No author listed). (n.d.). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed. Retrieved January 28, 2026, from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved January 28, 2026, from [Link]

-

González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PMC. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved January 28, 2026, from [Link]

-

PharmaCompass. (n.d.). alpha,alpha-Dimethylphenethylamine solution | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Uptake and release of neurotransmitters. PubMed. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-dimethylbenzylamine. PubChem. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). CDK1/CyclinA1 Kinase Assay Protocol. BPS Bioscience. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Wikipedia. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. PMC. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. Retrieved January 28, 2026, from [Link]

-

WebMD. (n.d.). N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. WebMD. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. PubMed. Retrieved January 28, 2026, from [Link]

-

BPS Bioscience. (n.d.). CDK1 Assay Kit. BPS Bioscience. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2025). Synaptosome Preparations: Which Procedure Should I Use?. ResearchGate. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). VEGFR-2 inhibition by novel compounds. Enzymatic kinase profiling on 32.... ResearchGate. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved January 28, 2026, from [Link]

-

BPS Bioscience. (n.d.). Data Sheet. BPS Bioscience. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Methamphetamine. Wikipedia. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. Retrieved January 28, 2026, from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. MDPI. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

(No author listed). (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed. Retrieved January 28, 2026, from [Link]

-

(No author listed). (n.d.). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. Domainex. Retrieved January 28, 2026, from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Retrieved January 28, 2026, from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. alpha,alpha-Dimethylphenethylamine solution | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 2-(2-Bromophenyl)propan-2-amine hydrochloride: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development and forensic analysis, the unambiguous identification and characterization of novel chemical entities are paramount. This technical guide provides an in-depth analysis of the spectral data for 2-(2-Bromophenyl)propan-2-amine hydrochloride, a compound of significant interest in these fields. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive spectroscopic profile to aid researchers and scientists in its unequivocal identification.

Introduction: The Importance of Spectroscopic Characterization

This compound (CAS No: 1087723-47-4) is a substituted phenethylamine derivative.[1] Its structural elucidation is a critical step in understanding its chemical behavior, potential pharmacological activity, and for quality control in synthesis. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure, offering a unique fingerprint for every compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of the spectral features that define this molecule.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₉H₁₃BrClN | [1] |

| Molecular Weight | 250.56 g/mol | [1] |

| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride | [1] |

| CAS Number | 1087723-47-4 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. Due to the unavailability of experimental spectra for this compound in the public domain, this section will provide a predicted analysis based on established principles and data from analogous structures.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to reveal the number of unique proton environments and their neighboring protons.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet | 4H | Protons on the bromophenyl ring will exhibit complex splitting patterns due to their distinct chemical environments and coupling with each other. |

| Methyl (6H) | ~1.6 | Singlet | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a singlet. |

| Amine (3H) | Broad singlet | 3H | The protons of the ammonium group are acidic and may exchange with trace amounts of water in the solvent, leading to a broad signal. The exact chemical shift is highly dependent on the solvent and concentration. |

Methodology for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a small molecule hydrochloride salt would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters: Standard acquisition parameters would be employed, including a 90° pulse angle and a relaxation delay of 1-5 seconds to ensure full magnetization recovery.[2] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[2]

-

Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon environments within the molecule.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic C-Br | ~122 | The carbon directly attached to the bromine atom is expected to be deshielded. |

| Aromatic CH | 127-135 | The four aromatic CH carbons will have distinct chemical shifts. |

| Quaternary Aromatic C | ~145 | The aromatic carbon attached to the propan-2-amine group. |

| Quaternary Aliphatic C | ~55 | The carbon atom bearing the amine group and two methyl groups. |

| Methyl C | ~25 | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific spectrum for the hydrochloride salt is not available, the spectrum of the free base, 1-(2-Bromophenyl)propan-2-amine, is noted to be available on SpectraBase, which would share many characteristic peaks.[3]

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Ammonium) | 3200-2800 | Broad, Strong | The stretching vibrations of the N-H bonds in the ammonium salt (R-NH₃⁺) typically appear as a broad and strong absorption in this region. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the C-H bonds in the methyl groups. |

| N-H Bend (Ammonium) | 1600-1500 | Medium | Bending vibrations of the N-H bonds in the ammonium group. |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-N Stretch | 1250-1020 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-Br Stretch | 680-515 | Medium-Strong | The carbon-bromine bond stretch is expected in the fingerprint region. |

Experimental Protocol for FT-IR Spectroscopy:

A common and effective method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.[4][5]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Perform a background scan to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[4]

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Mass spectral data for the related compound "2-Bromoamphetamine" is available on the mzCloud database, which is a synonym for the free base form of the target molecule.[6]

Predicted Fragmentation Pathway:

The mass spectrum of the free base, 2-(2-Bromophenyl)propan-2-amine, is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A key fragmentation pathway for phenethylamine derivatives is the α-cleavage of the bond between the carbon bearing the amine and the adjacent carbon. For 2-(2-Bromophenyl)propan-2-amine, this would lead to the formation of a stable iminium ion.

Methodology for GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like the free base of the target molecule. For the analysis of the hydrochloride salt, a derivatization step or direct injection with a suitable solvent system may be required.[7]

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane. For the hydrochloride salt, a basic workup to liberate the free amine may be necessary for better chromatographic performance.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-1ms or DB-5ms) is typically used.

-

Injector: Split/splitless injection is common, with an injector temperature around 250-280°C.

-

Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their m/z ratio.

-

Detector: An electron multiplier detects the ions.

-

Conclusion: A Multi-faceted Spectroscopic Approach

References

-

mzCloud. (2017, February 20). 2 Bromoamphetamine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. 1-(2-Bromophenyl)propan-2-amine | C9H12BrN | CID 22026326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. mzCloud – 2 Bromoamphetamine [mzcloud.org]

- 7. ijpsonline.com [ijpsonline.com]

A Technical Guide to the Solubility of 2-(2-Bromophenyl)propan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Bromophenyl)propan-2-amine hydrochloride (C₉H₁₃BrClN), a compound of interest for researchers in drug development and chemical synthesis. The document elucidates the fundamental physicochemical properties of the molecule, explores the theoretical and practical factors governing its solubility, and presents detailed, field-proven protocols for its empirical determination. By integrating established scientific principles with actionable methodologies, this guide serves as an essential resource for scientists and professionals requiring a deep understanding of this compound's behavior in various solvent systems.

Introduction

This compound is an aryl amine salt with a molecular structure that presents unique challenges and opportunities in formulation and synthesis. As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to the pH of the medium, a critical factor in its potential applications, ranging from a precursor in organic synthesis to a scaffold in medicinal chemistry. Understanding and quantifying the solubility of this compound is paramount for designing robust synthetic routes, developing stable formulations, and ensuring predictable behavior in biological systems. This guide will deconstruct the key variables—pH, temperature, and solvent choice—that dictate its dissolution profile and provide the technical framework for its accurate measurement.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is a prerequisite for any solubility investigation. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrClN | PubChem[1] |

| Molecular Weight | 250.56 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride | PubChem[1] |

| CAS Number | 1087723-47-4 | ChemicalBook[2] |

| Physical Form | Solid (predicted/typical for similar compounds) | Sigma-Aldrich[3] |

| pKa (Predicted) | 8.82 ± 0.10 (for the conjugate acid) | ChemSrc[4] |

Note: Some properties are based on predictions for structurally similar compounds or general knowledge of amine hydrochlorides due to a lack of specific experimental data in publicly available literature.

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its chemical structure and the properties of the solvent. As a salt of a weak base, its aqueous solubility is profoundly influenced by pH.

The Critical Role of pH

The amine hydrochloride exists in equilibrium between its ionized (protonated) form and its non-ionized (free base) form. The ionized form, being a salt, is significantly more polar and thus exhibits much higher solubility in aqueous media compared to the less polar free base.[5] This relationship is described by the Henderson-Hasselbalch equation and is pivotal for controlling the compound's dissolution.